molecular formula C16H14BrN3O3 B10916105 N-(4-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide

N-(4-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide

Cat. No.: B10916105
M. Wt: 376.20 g/mol
InChI Key: AHLITAQRZFAXKP-VCHYOVAHSA-N
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Description

N-(4-Bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide is a hydrazone-based compound featuring a central oxoacetamide scaffold substituted with a 4-bromophenyl group and a 3-methoxybenzylidene hydrazine moiety. The presence of the bromophenyl group may enhance lipophilicity and influence binding interactions in biological systems, while the methoxy group on the benzylidene ring could modulate electronic effects and solubility .

Properties

Molecular Formula

C16H14BrN3O3

Molecular Weight

376.20 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H14BrN3O3/c1-23-14-4-2-3-11(9-14)10-18-20-16(22)15(21)19-13-7-5-12(17)6-8-13/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

AHLITAQRZFAXKP-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide typically involves a multi-step process. One common synthetic route includes the condensation of 4-bromoaniline with 3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol, and the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

N-(4-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino-oxoacetamide linkage allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its bromophenyl and methoxybenzylidene groups contribute to its ability to interact with cellular membranes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Trends :

  • Electron-Donating Groups (e.g., methoxy, ethoxy) : Enhance solubility and stabilize resonance structures in the hydrazone moiety .
  • Bromophenyl vs. Methyl/Ethylphenyl : Bromine’s bulkiness and electronegativity may improve membrane permeability and target affinity compared to smaller alkyl groups .

Antimicrobial Activity

  • N-(4-Bromophenyl)-2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidine-3-yl)acetamide (4j) : Exhibited 96% yield and significant activity against Gram-positive bacteria (MIC: 2 µg/mL) due to the 3-methoxybenzylidene group’s optimal steric and electronic configuration .
  • N-(4-Bromophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoacetamide: Moderate antifungal activity (IC₅₀: 12 µM), attributed to the hydroxyl group’s hydrogen-bonding capacity .

Antimalarial Activity

  • (E)-2-(2-(4-Bromobenzylidene)hydrazinyl)-N-(4-((7-chloroquinolin-4-yl)amino)phenyl)-2-oxoacetamide (53): Demonstrated potent activity against Plasmodium falciparum (IC₅₀: 0.8 µM) via quinoline-mediated heme polymerization inhibition .
  • N-(4-Methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide: Lower antimalarial efficacy (IC₅₀: 25 µM), likely due to the absence of a quinoline pharmacophore .

Biological Activity

N-(4-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article consolidates findings from various studies to elucidate the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hydrazone linkage and a bromophenyl moiety, which are critical for its biological activity. The molecular formula is C16H14BrN3OC_{16}H_{14}BrN_{3}O, with a molecular weight of approximately 435.26 g/mol. The presence of the methoxy group enhances the lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of hydrazones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown enhanced antibacterial effects compared to their analogs. A study highlighted that increased electron density due to bromine substitution contributes to improved antibacterial activity against various strains, including resistant bacteria .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Hydrazone derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies indicate that these compounds may act through the modulation of apoptotic pathways and inhibition of cell cycle progression. For example, a related hydrazone was shown to induce significant cytotoxicity in human breast cancer cells via apoptosis induction .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can lead to oxidative damage in cancer cells.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways such as MAPK/ERK and PI3K/AKT, which are crucial for cell survival and proliferation.

Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of its non-brominated counterparts, suggesting enhanced efficacy due to bromine substitution.

Bacterial StrainMIC (µg/mL)Compound
Staphylococcus aureus8N-(4-bromophenyl)-...
Escherichia coli16N-(4-bromophenyl)-...
Pseudomonas aeruginosa32N-(4-bromophenyl)-...

Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis
A549 (Lung Cancer)20Cell Cycle Arrest
HeLa (Cervical Cancer)10ROS Generation

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